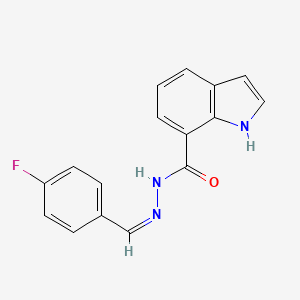![molecular formula C18H18ClNO B5911497 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911497.png)
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as CDMB and is used in various biochemical and physiological studies.
Applications De Recherche Scientifique
CDMB has been widely used in scientific research for its potential applications in various fields. It has been used as a probe for studying the binding properties of proteins and DNA. CDMB has also been used to study the effects of oxidative stress on cells and the role of antioxidants in preventing cell damage. Additionally, CDMB has been used in the development of new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
CDMB acts by inhibiting the activity of certain enzymes, including tyrosine kinases and phosphatases. This inhibition leads to changes in cellular signaling pathways, which can affect various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CDMB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. CDMB has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CDMB has several advantages as a research tool, including its ease of synthesis, stability, and specificity for certain enzymes. However, it also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the use of CDMB in research. One potential application is its use in the development of new drugs for the treatment of cancer and other diseases. Additionally, CDMB could be used to study the effects of oxidative stress on various cellular processes and to develop new antioxidants for the prevention of cell damage. Further studies are needed to determine the safety and efficacy of CDMB and to explore its potential applications in various fields of research.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one is a chemical compound with significant potential for use in scientific research. Its ease of synthesis, stability, and specificity for certain enzymes make it an attractive tool for studying various cellular processes. Further studies are needed to determine its safety and efficacy and to explore its potential applications in various fields of research.
Méthodes De Synthèse
CDMB can be synthesized using various methods, including the reaction of 4-chloroacetophenone with 2,3-dimethylaniline in the presence of a base. The reaction produces CDMB as a yellow solid that can be purified using column chromatography.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-12-5-4-6-17(14(12)3)20-13(2)11-18(21)15-7-9-16(19)10-8-15/h4-11,20H,1-3H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNBXHIQGXLIAE-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)

![3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)
![3-[(2,4-dichlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911513.png)
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5911526.png)